Vasotocin

Description

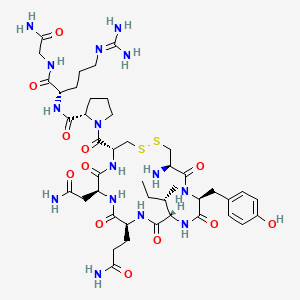

A nonapeptide that contains the ring of OXYTOCIN and the side chain of ARG-VASOPRESSIN with the latter determining the specific recognition of hormone receptors. This compound is the non-mammalian vasopressin-like hormone or antidiuretic hormone regulating water and salt metabolism.

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZADMCOWPSOC-BQGUCLBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-80-4 | |

| Record name | Argiprestocin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Arg8)-Vasotocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGIPRESTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6S6URY8OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Evolutionary Trajectory of the Vasotocin Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evolutionary history of the Vasotocin (VT) gene, a key player in a wide array of physiological and behavioral processes across the vertebrate lineage. We delve into the molecular events that have shaped the VT gene and its related family of neurohypophyseal hormones, offering insights for researchers in comparative endocrinology, neuroscience, and drug development.

Executive Summary

The this compound gene boasts a rich and ancient evolutionary history, originating from a single ancestral gene in early vertebrates.[1] Its journey is marked by significant gene duplication events, most notably two rounds of whole-genome duplication (1R and 2R) in the nascent stages of vertebrate evolution.[2][3] These duplications gave rise to the vasopressin/oxytocin superfamily of hormones and their cognate receptors. A pivotal event in this evolutionary saga was the tandem duplication of the ancestral this compound gene, leading to the divergence of the this compound and oxytocin lineages.[2][4] This divergence paved the way for the evolution of distinct physiological roles, with this compound-like peptides primarily involved in osmoregulation and social behavior, and oxytocin-like peptides crucial for reproductive processes. The co-evolution of these hormones with their G-protein coupled receptors has resulted in a diverse and functionally specific signaling system across vertebrates.

The Genesis and Diversification of the this compound Gene Family

The evolutionary narrative of the this compound gene is a compelling story of molecular innovation through duplication and divergence.

The Ancestral this compound Gene

The story begins with a single ancestral this compound-like gene present in the earliest vertebrates. This ancestral peptide is believed to have played a fundamental role in physiological homeostasis. In jawless vertebrates, such as lampreys, only a single this compound-like gene is found, representing a snapshot of this primordial state.

The Great Expansion: Whole-Genome Duplications

The trajectory of the this compound gene family was profoundly altered by two rounds of whole-genome duplication (WGD) that occurred early in vertebrate evolution, prior to the radiation of jawed vertebrates. These events, termed 1R and 2R, led to the quadruplication of the ancestral gene, creating a diverse repertoire of this compound/oxytocin-like genes and their receptors. This expansion provided the raw genetic material for subsequent functional diversification.

The Birth of a Sibling: Tandem Duplication and the Oxytocin Lineage

Following the whole-genome duplications, a more localized event—a tandem gene duplication—gave rise to a distinct oxytocin-like gene alongside the this compound gene. This duplication is a cornerstone of the vasopressin/oxytocin superfamily's evolution, allowing for the neofunctionalization and subfunctionalization of the resulting peptides. While this compound retained its primary roles in osmoregulation and social behavior, the newly evolved oxytocin lineage became more specialized in reproductive functions, such as parturition and lactation in mammals.

Quantitative Overview of the this compound/Oxytocin Superfamily

The evolutionary events described above have resulted in a diverse array of this compound/oxytocin-like peptides and their receptors across the vertebrate phylum. The following tables summarize key quantitative data.

| Peptide Family | Representative Peptides | Key Amino Acid Positions (Residue 8) | Primary Functions |

| This compound-like | Arginine this compound (AVT) | Arginine | Osmoregulation, Social Behavior |

| Lysine Vasopressin (LVP) | Lysine | Osmoregulation (in some mammals) | |

| Phenypressin | Phenylalanine | Varies | |

| Oxytocin-like | Oxytocin (OXT) | Leucine | Parturition, Lactation, Social Bonding |

| Mesotocin (MST) | Isoleucine | Reproductive behaviors in non-mammals | |

| Isotocin (IST) | Isoleucine | Social and reproductive behaviors in fish |

Table 1: Major this compound/Oxytocin-like Peptides and Their Characteristics. This table highlights the key members of the two main peptide lineages, their characteristic amino acid at position 8, and their primary physiological roles.

| Receptor Subtype | Primary Ligand(s) | Major Signaling Pathway(s) | Key Functions |

| V1a (VTR1A) | This compound/Vasopressin | Gq/11 (Phospholipase C) | Social behavior, Aggression, Vasoconstriction |

| V1b (VTR1B) | This compound/Vasopressin | Gq/11 (Phospholipase C) | Stress response, Regulation of ACTH release |

| V2 (VTR2) | This compound/Vasopressin | Gs (Adenylyl cyclase) | Antidiuresis, Water reabsorption |

| Oxytocin Receptor (OTR) | Oxytocin | Gq/11 (Phospholipase C) | Uterine contractions, Milk ejection, Social bonding |

Table 2: Major this compound/Oxytocin Receptor Subtypes and Their Properties. This table summarizes the main receptor subtypes, their primary ligands, the signaling pathways they activate, and their key physiological functions. Jawed vertebrates possess at least six distinct receptor subtypes, designated VTR1A, VTR1B, OTR, VTR2A, VTR2B, and VTR2C, which arose from an ancestral gene pair through the early vertebrate whole-genome duplications.

Key Experimental Protocols in this compound Gene Evolution Research

The elucidation of the this compound gene's evolutionary history has been made possible through a combination of molecular and computational techniques. Below are detailed methodologies for key experiments.

Molecular Cloning and Sequencing of this compound Genes

Objective: To isolate and determine the nucleotide sequence of the this compound gene from a target species.

Methodology:

-

Tissue Collection and RNA Extraction:

-

Collect brain tissue (specifically the hypothalamus and neurohypophysis) from the target organism.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., TRIzol Reagent, Invitrogen) following the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription and PCR Amplification:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

Design degenerate primers based on conserved regions of known this compound gene sequences from related species.

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers. A typical PCR program would be: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.

-

Analyze the PCR products by agarose gel electrophoresis.

-

-

Cloning and Sequencing:

-

Excise the PCR product of the expected size from the agarose gel and purify it using a gel extraction kit (e.g., QIAquick Gel Extraction Kit, Qiagen).

-

Ligate the purified PCR product into a cloning vector (e.g., pGEM-T Easy Vector, Promega).

-

Transform the ligation product into competent E. coli cells.

-

Select positive clones by blue-white screening and culture them overnight.

-

Isolate the plasmid DNA using a miniprep kit (e.g., QIAprep Spin Miniprep Kit, Qiagen).

-

Sequence the inserted DNA using Sanger sequencing with vector-specific primers.

-

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between this compound genes from different species.

Methodology:

-

Sequence Alignment:

-

Gather this compound gene or protein sequences from the target species and from public databases (e.g., GenBank).

-

Perform a multiple sequence alignment using a program like ClustalW or MUSCLE to identify homologous positions.

-

-

Phylogenetic Tree Construction:

-

Use the aligned sequences to construct a phylogenetic tree using methods such as Maximum Likelihood (ML) or Bayesian Inference (BI).

-

For ML analysis, use software like RAxML or IQ-TREE. A typical analysis involves selecting the best-fit model of nucleotide or amino acid substitution (e.g., using ModelTest) and performing a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

For BI analysis, use software like MrBayes. This involves running a Markov Chain Monte Carlo (MCMC) simulation to estimate the posterior probability of different trees.

-

Synteny Analysis

Objective: To compare the order of genes on chromosomes between different species to identify conserved genomic regions and infer evolutionary events.

Methodology:

-

Genome Data Acquisition:

-

Obtain whole-genome assembly data for the species of interest from databases like NCBI or Ensembl.

-

-

Homology Search:

-

Identify homologous genes between the genomes using tools like BLASTp (for protein-coding genes).

-

-

Synteny Block Identification:

-

Use specialized software (e.g., MCScanX, SynMap) to identify syntenic blocks, which are regions with a conserved order of homologous genes.

-

-

Visualization and Interpretation:

-

Visualize the syntenic relationships using dot plots or circular genome plots.

-

Analyze the patterns of synteny to identify evidence of whole-genome duplications, chromosomal rearrangements, and gene loss.

-

This compound Receptor Signaling Pathway Analysis

Objective: To characterize the intracellular signaling pathways activated by this compound binding to its receptors.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, CHO) that does not endogenously express the this compound receptor of interest.

-

Transfect the cells with a plasmid containing the coding sequence of the this compound receptor. Use a transfection reagent like Lipofectamine 3000 (Invitrogen).

-

-

Signaling Assays:

-

Calcium Mobilization Assay (for Gq-coupled receptors):

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

-

-

cAMP Accumulation Assay (for Gs-coupled receptors):

-

Stimulate the transfected cells with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., cAMP-Glo Assay, Promega).

-

-

Reporter Gene Assays:

-

Co-transfect the cells with the receptor plasmid and a reporter plasmid containing a response element (e.g., CRE for cAMP pathway, SRE for MAPK pathway) upstream of a luciferase or β-galactosidase gene.

-

Stimulate the cells with this compound and measure the reporter gene activity.

-

-

Visualizing the Evolutionary Journey and Signaling Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in this compound gene evolution and function.

Caption: Evolutionary history of the this compound gene family.

Caption: A simplified this compound signaling pathway via a Gq/11-coupled receptor.

Conclusion and Future Directions

The evolutionary history of the this compound gene is a testament to the power of gene duplication in generating physiological and behavioral diversity. From a single ancestral gene, a complex and highly regulated system of hormones and receptors has evolved, playing critical roles in everything from osmoregulation to social bonding. For researchers and drug development professionals, understanding this evolutionary context is paramount. It provides a framework for interpreting comparative studies, identifying novel drug targets, and predicting the potential effects of therapeutic interventions across different species.

Future research will undoubtedly continue to refine our understanding of this fascinating gene family. The increasing availability of high-quality genome sequences from a wider range of species will allow for more detailed and accurate reconstructions of evolutionary events. Furthermore, advances in functional genomics and proteomics will provide deeper insights into the specific roles of different this compound/oxytocin-like peptides and their receptors in health and disease. This knowledge will be invaluable for the development of novel therapeutics targeting the this compound/oxytocin system for a variety of conditions, from social disorders to cardiovascular disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Evolution of Oxytocin and this compound Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolution of Oxytocin and this compound Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Sensitive Periods, this compound-Family Peptides, and the Evolution and Development of Social Behavior [frontiersin.org]

Avian Vasotocin Signaling: A Technical Guide for Neurobiological Research and Drug Development

An in-depth exploration of the intricate vasotocin signaling pathways within the avian brain, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in neurobiology and therapeutic drug development. This document details the molecular components, signaling cascades, and functional implications of the vasotocinergic system in birds, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Introduction to the Avian Vasotocinergic System

Arginine this compound (AVT) is a neuropeptide hormone that plays a pivotal role in regulating a wide array of physiological and behavioral processes in non-mammalian vertebrates, including birds.[1] Homologous to mammalian arginine vasopressin (AVP) and oxytocin, AVT is centrally involved in osmoregulation, cardiovascular function, and the modulation of social behaviors such as aggression, pair-bonding, and vocal communication.[2] The diverse effects of AVT are mediated by a family of G-protein coupled receptors (GPCRs) located in various regions of the avian brain.[3] Understanding the intricacies of AVT signaling pathways is crucial for elucidating the neural underpinnings of avian behavior and for the development of novel therapeutic agents targeting these systems.

This compound Receptor Subtypes and Their Distribution

Four main subtypes of this compound receptors have been identified in the avian brain, each with a distinct distribution and function. These receptors are homologous to the mammalian vasopressin and oxytocin receptors.[4]

-

V1a Receptor (VT4R): The avian homolog of the mammalian V1a receptor is widely distributed throughout the avian brain.[5] It is implicated in the regulation of social and reproductive behaviors.

-

V1b Receptor (VT2R): Homologous to the mammalian V1b receptor, the avian V1b receptor is found in corticotropes within the anterior pituitary and is associated with the stress response. Its expression in the avian brain itself has been a subject of investigation, with some studies suggesting its presence and upregulation under stress conditions.

-

V2-like Receptor (VT1R): This receptor is categorized as a V2b-type receptor and its functions within the central nervous system are still being elucidated.

-

Oxytocin-like Receptor (VT3R/MTR): This receptor is the avian homolog of the mammalian oxytocin receptor and is activated by both this compound and mesotocin.

Molecular Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological or behavioral response. These pathways are primarily mediated by the activation of heterotrimeric G-proteins. Avian this compound receptors are known to couple to several key second messenger systems.

3.1. Phospholipase C (PLC) Pathway: V1a and V1b receptors are typically coupled to Gαq/11 proteins. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as smooth muscle contraction and neurotransmitter release.

3.2. Adenylyl Cyclase (AC) Pathway: The V2-like receptor is expected to couple to Gαs proteins, which activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function. This pathway is important for processes like water reabsorption in the kidneys.

3.3. Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: this compound receptor activation has also been shown to engage the MAPK/ERK signaling cascade. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.

Quantitative Data on this compound Receptor Binding

The affinity and density of this compound receptors are critical parameters for understanding their function. These are typically determined through radioligand binding assays. Below is a summary of available quantitative data for this compound receptor binding in the avian brain.

| Receptor Subtype | Ligand | Brain Region | Species | Binding Affinity (Kd) | Receptor Density (Bmax) | Reference |

| V1aR (cV1aR) | AVT | Anterior Pituitary | Chicken | - | - | |

| V1bR (cV1bR) | AVT | Anterior Pituitary | Chicken | - | - | |

| V1aR Antagonist | Manning Compound | Anterior Pituitary | Chicken | Higher affinity than AVT | - | |

| V1bR Antagonist | SSR-149415 | Anterior Pituitary | Chicken | - | - | |

| V1bR Antagonist | L-368899 | Anterior Pituitary | Chicken | - | - |

Note: Specific Kd and Bmax values are often context-dependent and can vary between studies. The table indicates where binding has been characterized, though precise numerical values were not consistently available in the reviewed literature. Further targeted quantitative studies are needed to populate a more comprehensive database.

Experimental Protocols

A variety of experimental techniques are employed to investigate the vasotocinergic system in the avian brain. Detailed methodologies for key experiments are provided below to facilitate research in this area.

5.1. In Situ Hybridization for this compound Receptor mRNA

This technique is used to visualize the distribution of this compound receptor mRNA in brain tissue, providing insights into the sites of receptor synthesis.

References

- 1. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - pEC50 values, fold change in EC50, and difference in basal BRET ratio compared to wild-type for AVP-induced β-arrestin2/Venus recruitment to V2R/Rluc8. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of arginine this compound receptors in the brain and pituitary of submammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The vasotocinergic system and its role in the regulation of stress in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurohormonal Conductor of Amphibian Sociality: A Technical Guide to Vasotocin's Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian homolog of vasopressin, has emerged as a critical neuromodulator of social behaviors across vertebrates. In amphibians, this pleiotropic neuropeptide orchestrates a complex suite of social interactions, ranging from reproductive behaviors such as amplexus and vocal communication to agonistic encounters. This technical guide provides an in-depth examination of the functional role of this compound in amphibian social behavior, with a focus on the underlying neuroanatomical circuits, receptor signaling pathways, and the quantitative effects observed in key experimental studies. We present a synthesis of current knowledge, detailed experimental methodologies, and structured data to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and related fields. Visualizations of signaling pathways, experimental workflows, and logical frameworks are provided to facilitate a deeper understanding of this compound's multifaceted influence.

Introduction

Amphibians exhibit a diverse array of social behaviors that are fundamental to their reproductive success and survival. These behaviors, which include intricate courtship displays, territorial defense, and parental care, are regulated by a complex interplay of environmental cues and internal physiological states. A key player in this regulation is the neuropeptide arginine this compound (AVT).[1][2] AVT is synthesized in specific nuclei of the basal forebrain, including the preoptic area and the hypothalamus, from which extensive fiber systems project throughout the central nervous system, heavily innervating regions associated with social decision-making.[1][2][3] This guide will explore the pivotal functions of AVT in modulating amphibian sociality, with a particular emphasis on its roles in vocalization, amplexus, and aggression.

This compound's Role in Amphibian Vocalization

Acoustic communication is a cornerstone of social interaction for many anuran (frog and toad) species. This compound has been consistently shown to modulate various aspects of vocal behavior, from the motivation to call to the fine-scale acoustic properties of the calls themselves.

Quantitative Effects of this compound on Vocal Behavior

Experimental administration of AVT has been demonstrated to significantly alter calling behavior in a variety of amphibian species. The following table summarizes key quantitative findings from these studies.

| Species | Behavior | AVT Dosage/Administration | Key Quantitative Finding | Reference |

| Eleutherodactylus coqui | Advertisement Calling | Intraperitoneal (IP) injection | Significantly more satellite males commenced advertisement calling following AVT injections than saline-injected controls. | |

| Physalaemus pustulosus (Túngara frog) | Chuck Production | Subcutaneous injection | Significantly increased chuck production. | |

| Physalaemus pustulosus (Túngara frog) | Call Rate & Latency | Subcutaneous injection | Increased the probability of calling and decreased the latency to call after injection. | |

| Acris crepitans (Cricket frog) | Calling Activity | Intraperitoneal (IP) injection | AVT-treated males began calling sooner and called significantly more than saline-treated males during and after a simulated agonistic encounter. | |

| Hyla versicolor (Gray treefrog) | Aggressive Calling | Intraperitoneal (IP) injection | Increased the occurrence of aggressive calls. |

Experimental Protocol: Investigating this compound's Effect on Vocalization in Eleutherodactylus coqui

This protocol is adapted from a study on the territorial Puerto Rican frog, Eleutherodactylus coqui.

Objective: To determine the effect of exogenous AVT on the advertisement calling behavior of non-calling satellite males.

Materials:

-

Arginine this compound (AVT)

-

Saline solution (vehicle control)

-

Microsyringes for intraperitoneal (IP) injections

-

Field observation equipment (e.g., headlamps, audio recording devices)

-

Animal marking supplies

Procedure:

-

Subject Selection: Identify and capture satellite (non-calling) male E. coqui from the territories of resident calling males.

-

Drug Preparation: Prepare a solution of AVT in saline at the desired concentration. A saline-only solution will serve as the control.

-

Administration: Administer either AVT or saline via intraperitoneal (IP) injection. The volume and dosage should be calculated based on the animal's body weight.

-

Post-injection Monitoring: Release the males back to their original location of capture.

-

Behavioral Observation: Monitor the vocal behavior of the injected males for a predetermined period (e.g., one night). Record whether the males initiate advertisement calling.

-

Data Analysis: Compare the proportion of males that initiated calling in the AVT-treated group versus the saline-treated control group using appropriate statistical tests (e.g., Fisher's exact test).

This compound's Influence on Amplexus and Reproductive Behaviors

Amplexus, the mating embrace in which a male grasps a female, is a critical step in the reproductive process for many amphibians. This compound has been identified as a key hormonal facilitator of this behavior.

Quantitative Effects of this compound on Amplexus

Studies in newts and other amphibians have provided quantitative evidence for AVT's role in promoting amplexus and related courtship behaviors.

| Species | Behavior | AVT Administration | Key Quantitative Finding | Reference |

| Taricha granulosa (Rough-skinned newt) | Amplectic Clasping | Intraperitoneal (IP) & Intracerebroventricular (ICV) injections | Intraperitoneally injected AVT stimulates amplectic clasping in males. ICV injections had a stronger effect at lower doses. | |

| Cynops pyrrhogaster (Japanese newt) | Courtship Displays (Tail vibrations) | Systemic and ICV administration | Enhanced tail vibrations in a dose-dependent manner. |

Experimental Protocol: Assessing this compound's Role in Amplexus in Taricha granulosa

This protocol is based on studies investigating the central effects of AVT on male clasping behavior in the rough-skinned newt.

Objective: To determine if centrally administered AVT facilitates amplectic clasping and if this effect is mediated by V1-type receptors.

Materials:

-

Arginine this compound (AVT)

-

Manning compound (a V1a receptor antagonist)

-

Saline solution

-

Intracerebroventricular (ICV) injection apparatus

-

Receptive female newts

-

Observation arena

Procedure:

-

Animal Preparation: Prepare male Taricha granulosa for intracerebroventricular (ICV) injections.

-

Experimental Groups:

-

Group 1: ICV injection of AVT.

-

Group 2: ICV injection of Manning compound prior to AVT administration.

-

Group 3: ICV injection of saline (control).

-

-

Behavioral Assay: Following injection, place each male in an arena with a receptive female.

-

Data Collection: Observe and record the latency to and duration of amplectic clasping.

-

Data Analysis: Compare the incidence and duration of clasping behavior across the different treatment groups. A reduction in clasping behavior in the Manning compound group would indicate the involvement of V1a receptors.

The Complex Role of this compound in Aggression

The influence of this compound on aggression in amphibians is nuanced and appears to be highly dependent on the species and the social context. In some species, AVT enhances aggressive behaviors, while in others, the effects are less clear-cut.

Quantitative Effects of this compound on Aggressive Behavior

| Species | Behavior | AVT Dosage/Administration | Key Quantitative Finding | Reference |

| Eleutherodactylus coqui | Aggressive Calls | Intraperitoneal (IP) injection | AVT-injected paternal males showed a dramatic and significant increase in aggressive calls compared to saline-injected controls. | |

| Hyla versicolor (Gray treefrog) | Aggressive Calling | Intraperitoneal (IP) injection | Increased the display of aggressive calls during competitive interactions. | |

| Acris crepitans (Cricket frog) | Call Characteristics | Intraperitoneal (IP) injection | AVT treatment produced calls more typical of less-aggressive males. |

Signaling Pathways and Visualizations

The behavioral effects of this compound are mediated by its binding to specific G-protein coupled receptors (GPCRs) in the brain. In amphibians, two main receptor subtypes, V1a and V2, have been identified.

This compound Signaling Pathways

The V1a receptor is coupled to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with smooth muscle contraction and neurotransmitter release, and evidence suggests its involvement in social behaviors like amplexus.

The V2 receptor, on the other hand, is coupled to the Gs G-protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which can phosphorylate various downstream targets to modulate cellular activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on amphibian social behavior.

Logical Relationships of this compound and Social Behavior

This diagram illustrates the logical flow from this compound release to the modulation of social behaviors, incorporating the influence of social context.

Conclusion and Future Directions

Arginine this compound is a potent modulator of social behavior in amphibians, with profound effects on vocalization, amplexus, and aggression. The research summarized in this guide highlights the conserved yet nuanced role of this neuropeptide across different species and social contexts. The elucidation of the V1a and V2 receptor signaling pathways provides a mechanistic framework for understanding how AVT translates into behavioral changes.

For drug development professionals, the this compound system presents a potential target for pharmaceuticals aimed at modulating social behaviors. However, the species-specific and context-dependent effects of AVT underscore the need for careful and targeted research. Future investigations should aim to further delineate the specific roles of different AVT receptor subtypes in distinct social behaviors and to explore the downstream neural circuits that are modulated by these signaling pathways. A deeper understanding of the intricate interplay between the this compound system and other hormonal and neurotransmitter systems will be crucial for a comprehensive picture of the neurobiology of amphibian social behavior.

References

- 1. This compound modulation of social behaviors in amphibians (Chapter 6) - Oxytocin, Vasopressin and Related Peptides in the Regulation of Behavior [cambridge.org]

- 2. Frontiers | Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles [frontiersin.org]

- 3. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Vasotocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT) is a nonapeptide hormone that holds a significant position in vertebrate evolution as the ancestral molecule to the mammalian hormones arginine vasopressin (AVP) and oxytocin.[1][2] Its discovery and initial characterization laid the groundwork for understanding the diverse physiological roles of this peptide family, from osmoregulation to social behavior. This technical guide provides an in-depth overview of the seminal findings and methodologies related to the discovery, isolation, structural elucidation, and initial functional characterization of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the foundational aspects of this pivotal neurohypophysial hormone.

Discovery and Isolation

The existence of a this compound-like substance in non-mammalian vertebrates was first inferred from the physiological effects of pituitary extracts on water balance and smooth muscle contraction. The formal isolation and identification of arginine this compound were landmark achievements in comparative endocrinology. Early studies successfully isolated this peptide from the pituitary glands of a variety of non-mammalian species, including fish, amphibians, and birds.[1][3]

One of the earliest successful isolations was from the pituitary glands of the hake fish, utilizing a combination of countercurrent distribution and column chromatography.[3] Subsequent studies on species such as the sea lamprey (Petromyzon marinus) and the African toad (Bufo regularis) further confirmed the widespread presence of this compound in non-mammalian vertebrates. In the case of the sea lamprey, the yield of AVT was estimated to be 9.6 pmol per pituitary gland.

Experimental Protocol: Isolation of this compound from Pituitary Glands (Generalized)

This protocol represents a generalized workflow based on the pioneering methods used for this compound isolation.

1. Tissue Extraction:

- Dissect posterior pituitary glands from the subject species and immediately freeze them in liquid nitrogen or on dry ice to prevent enzymatic degradation.

- Homogenize the frozen tissue in an acidic extraction solution (e.g., 0.1 M HCl or acetone/water/HCl mixture) to inactivate proteases and facilitate peptide solubility.

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

- Collect the supernatant containing the peptide hormones.

2. Purification:

- Initial Purification (e.g., Countercurrent Distribution or Solid-Phase Extraction):

- The crude extract can be subjected to countercurrent distribution to separate peptides based on their differential solubility in two immiscible liquid phases. This method, though classic, was instrumental in early isolations.

- Alternatively, modern approaches would utilize solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide fraction.

- Chromatographic Separation (e.g., Column Chromatography):

- The partially purified extract is then subjected to one or more rounds of column chromatography. Early studies employed techniques like ion-exchange chromatography.

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the contemporary method of choice for high-resolution separation of peptides. A typical protocol would involve:

- Column: C18 reverse-phase column.

- Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.

- Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm. Fractions are collected for subsequent analysis.

Structural Characterization

The determination of this compound's primary structure was a critical step in understanding its relationship with other neurohypophysial hormones.

Amino Acid Sequence

Through a combination of amino acid analysis and sequencing techniques, the primary structure of arginine this compound was determined to be a nonapeptide with the following sequence:

Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂

A key feature of this structure is the disulfide bond between the two cysteine residues at positions 1 and 6, which forms a cyclic six-amino acid ring, and a three-amino acid tail. The C-terminal glycine is amidated.

Homology with Vasopressin and Oxytocin

This compound is structurally homologous to both arginine vasopressin (AVP) and oxytocin. It is considered the evolutionary precursor to these mammalian hormones.

-

Compared to AVP (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂): this compound differs by a single amino acid at position 3, having isoleucine instead of phenylalanine.

-

Compared to Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂): this compound differs at position 8, with a basic arginine residue instead of a neutral leucine.

This structural "hybrid" nature of this compound, possessing the cyclic portion of oxytocin and the tripeptide tail of vasopressin, is reflected in its dual biological activities.

Experimental Protocol: Amino Acid Sequencing (Conceptual Workflow)

The following outlines the conceptual workflow for determining the amino acid sequence of a purified peptide, reflective of the principles used in the initial characterization of this compound.

1. Amino Acid Analysis:

- An aliquot of the purified peptide is hydrolyzed into its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

- The resulting amino acid mixture is separated and quantified using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) and spectrophotometric detection. This provides the relative ratios of the amino acids present in the peptide.

2. N-terminal Sequencing (Edman Degradation):

- The purified peptide is reacted with phenyl isothiocyanate (PITC), which couples with the free N-terminal amino acid.

- Under acidic conditions, the derivatized N-terminal amino acid is cleaved off as a phenylthiohydantoin (PTH)-amino acid derivative.

- The PTH-amino acid is identified by chromatography (e.g., HPLC).

- The process is repeated sequentially to determine the amino acid sequence from the N-terminus.

3. Mass Spectrometry (Modern Approach):

- In contemporary studies, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is the primary tool for peptide sequencing.

- The peptide is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.

- The peptide is then fragmented, and the masses of the fragments are measured to deduce the amino acid sequence.

Initial Characterization: Bioassays and Quantitative Data

The biological activity of this compound was initially characterized using various bioassays that measured its effects on physiological processes.

Key Bioassays

-

Toad Bladder Assay: This classic bioassay measures the hydro-osmotic (water permeability) effect of this compound. An isolated toad urinary bladder is filled with a hypotonic solution and suspended in a humidified chamber. The application of this compound to the outer surface increases water permeability, leading to a dilution of the fluid on the outer surface, which can be quantified by osmometry.

-

Vascular Smooth Muscle Contraction Assay: The effect of this compound on blood pressure and smooth muscle contraction was assessed using isolated arterial rings (e.g., from trout) in an organ bath. The contractile response to different concentrations of this compound and related peptides was measured.

-

Receptor Binding Assays: These assays determine the affinity of this compound for its receptors. Membranes prepared from tissues expressing this compound receptors are incubated with a radiolabeled ligand (e.g., [³H]this compound). The binding of the radioligand is then competed with unlabeled this compound or other compounds to determine their binding affinities (Ki values).

Quantitative Data from Initial Characterization

The following table summarizes key quantitative data from early characterization studies of this compound.

| Parameter | Species/Assay System | Value | Reference(s) |

| Amino Acid Sequence | Lamprey (Petromyzon marinus) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | |

| Yield from Pituitary | Lamprey (Petromyzon marinus) | 9.6 pmol/gland | |

| IC₅₀ for [³H]this compound binding | White Sucker this compound Receptor | 38.4 nM | |

| IC₅₀ for [³H]this compound binding (Isotocin competing) | White Sucker this compound Receptor | 2.5 nM |

Signaling Pathways

This compound exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The initial characterization of these signaling pathways revealed a link to the activation of phospholipase C.

G Protein Coupling and Second Messenger Production

This compound receptors have been shown to couple to multiple families of G proteins, including Gαq/11, Gαs, and Gαi/o. The activation of the Gαq/11 pathway is a prominent signaling cascade for this compound.

Upon binding of this compound to its receptor, the associated Gαq protein is activated, which in turn activates the enzyme phospholipase C (PLC) . PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Diacylglycerol (DAG): Remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC) .

The activation of PKC leads to the phosphorylation of various downstream target proteins, ultimately resulting in the cellular response.

Visualizations

Experimental and Logical Workflows

Caption: Generalized workflow for the discovery and initial characterization of this compound.

Signaling Pathway

Caption: The this compound-Gαq-Phospholipase C signaling pathway.

Conclusion

The discovery and initial characterization of arginine this compound were pivotal moments in endocrinology, revealing the deep evolutionary roots of the vasopressin and oxytocin signaling systems. The methodologies employed, from classic biochemical purification techniques to elegant physiological bioassays, not only defined the structure and function of this ancestral hormone but also provided a framework for the study of peptide hormones in general. This foundational knowledge continues to inform research in areas ranging from comparative physiology and evolutionary biology to the development of novel therapeutics targeting GPCRs.

References

- 1. Arginine this compound from the pituitary gland of the lamprey (Petromyzon marinus): isolation and amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Role of Arginine Vasotocin in the Osmotic Homeostasis of Fish: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian homolog of vasopressin, is a pivotal neurohypophysial hormone in teleost fish, playing a crucial role in maintaining osmotic homeostasis. This technical guide provides a comprehensive overview of the synthesis, secretion, and multifaceted functions of AVT in the primary osmoregulatory organs of fish: the gills, kidney, and intestine. We delve into the specifics of AVT receptor types (V1a and V2), their signaling pathways, and the physiological responses they elicit to cope with osmotic challenges in both freshwater and seawater environments. Furthermore, this guide presents a compilation of quantitative data from key studies in tabular format for straightforward comparison and details the experimental protocols for cornerstone research methodologies in this field. Visual representations of signaling pathways and experimental workflows are provided in the form of Graphviz diagrams to facilitate a deeper understanding of the complex regulatory mechanisms governed by AVT.

Introduction to Arginine this compound and Osmoregulation in Fish

Teleost fish inhabit a vast range of aquatic environments, from freshwater to hypersaline waters, and have evolved sophisticated physiological mechanisms to maintain their internal osmotic balance. A key player in this intricate regulatory network is arginine this compound (AVT), a nonapeptide hormone synthesized in the hypothalamus and released from the neurohypophysis.[1] AVT exerts its effects by binding to specific G protein-coupled receptors in various osmoregulatory tissues, primarily the gills, kidney, and intestine, to modulate ion and water transport.[2][3] The secretion of AVT is exquisitely sensitive to changes in plasma osmolality, with hyperosmotic conditions generally stimulating its release.[4] This guide will explore the precise roles of AVT in these key organs, the signaling cascades it initiates, and the experimental approaches used to elucidate its functions.

Biosynthesis and Secretion of Arginine this compound

AVT is synthesized in the magnocellular neurons of the preoptic nucleus (PON) in the hypothalamus as a larger precursor protein, which also contains neurophysin, a carrier protein.[5] This precursor is then packaged into neurosecretory granules and transported down the axons to the neurohypophysis (the posterior pituitary gland), where it is stored. Upon appropriate physiological stimuli, such as an increase in plasma osmolality, AVT is cleaved from its precursor and released into the bloodstream. Plasma AVT concentrations in fish are typically in the range of 10⁻¹² to 10⁻¹¹ M.

The Role of AVT in Gill Ion and Water Transport

The gills are the primary site of ion exchange in fish. In freshwater, they actively absorb ions to counteract diffusive loss, while in seawater, they excrete excess ions to maintain hypo-osmotic balance. AVT plays a significant role in modulating these processes, primarily through V1a-type receptors.

Quantitative Effects of AVT on Gill Ion Transporter Expression

Studies on the euryhaline Amargosa pupfish (Cyprinodon nevadensis amargosae) have provided valuable quantitative insights into the effects of AVT on gill function.

| Parameter | Condition | Fold Change in mRNA Abundance | Reference |

| V1a2 Receptor (v1a2) | Transfer from 7.5 ppt to 35 ppt seawater (24h) | > 4-fold increase | |

| Transfer from 7.5 ppt to 0.3 ppt freshwater (24h) | Decrease | ||

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Transfer to 35 ppt seawater | Elevated | |

| Transfer to 35 ppt seawater with V1-receptor inhibition | Upregulation diminished | ||

| Na+/Cl- Cotransporter 2 (ncc2) | Transfer to hypoosmotic environment | Increase inhibited by AVT | |

| Control salinity with V1-receptor antagonism | Increased |

Signaling Pathway of AVT in Gill Epithelium

In the gills, AVT binding to the V1a receptor activates the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This cascade is thought to inhibit the production of cAMP, which is in contrast to its action in the kidney. This signaling ultimately modulates the activity and expression of key ion transporters.

The Role of AVT in Renal Function and Water Reabsorption

The fish kidney is a crucial organ for both ion and water balance. In freshwater fish, the kidney excretes large volumes of dilute urine to eliminate excess water, while in seawater fish, it produces small volumes of concentrated urine to conserve water. AVT is a potent antidiuretic hormone in fish, primarily acting to reduce glomerular filtration rate (GFR) and, in some cases, increase water reabsorption in the collecting ducts.

Dose-Dependent Effects of AVT on Renal Parameters in Rainbow Trout (Oncorhynchus mykiss)

The in situ perfused trout kidney preparation has been instrumental in quantifying the effects of AVT on renal function.

| AVT Concentration | Urine Flow Rate | Glomerular Filtration Rate (GFR) | Perfusate Flow | Reference |

| 10⁻¹¹ M | Dose-dependent decrease | Dose-dependent decrease | Reduced | |

| 10⁻⁹ M | Dose-dependent decrease | Dose-dependent decrease | Reduced |

Signaling Pathways of AVT in the Kidney

AVT exerts its effects on the kidney through both V1a and V2-type receptors.

-

V1a Receptors: Located on the renal vasculature, these receptors mediate vasoconstriction, leading to a reduction in GFR. The signaling pathway is similar to that in the gills, involving the Gq/PLC cascade.

-

V2 Receptors: Found on the basolateral membrane of the collecting duct cells, these receptors are coupled to adenylyl cyclase. Activation of V2 receptors increases intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then promotes the insertion of aquaporins into the apical membrane of the collecting duct cells, increasing water permeability and reabsorption.

The Role of AVT in Intestinal Ion and Water Absorption

The intestine of marine fish plays a critical role in osmoregulation by absorbing ingested seawater. This process involves the absorption of monovalent ions, which drives the osmotic movement of water. AVT has been shown to modulate intestinal ion transport, thereby influencing water absorption.

In the sea bream (Sparus aurata), AVT, acting through a V1a2-type receptor, has been demonstrated to regulate ion absorption. The effect of AVT on the intestinal short-circuit current (Isc) is sensitive to bumetanide, a potent inhibitor of the Na-K-2Cl cotransporter (NKCC), suggesting that AVT's action is mediated by an absorptive bumetanide-sensitive mechanism, likely NKCC2.

Experimental Protocols

In Situ Perfused Fish Kidney Preparation

This technique allows for the direct investigation of hormonal effects on renal function in a controlled in vitro environment.

Objective: To measure the effects of AVT on urine flow rate, glomerular filtration rate (GFR), and perfusate flow in the fish kidney.

Methodology:

-

Anesthetize the fish (e.g., rainbow trout or dogfish) and expose the dorsal aorta and posterior cardinal vein.

-

Cannulate the dorsal aorta anterior to the kidneys for perfusion and the posterior cardinal vein for venous outflow collection.

-

Ligate major blood vessels to isolate the kidney circulation.

-

Perfuse the kidney with a physiological saline solution containing a marker for GFR (e.g., inulin) at a constant pressure.

-

Collect urine via a catheter inserted into the urinary bladder.

-

After a stabilization period, add AVT at desired concentrations to the perfusate.

-

Collect urine and venous outflow samples at timed intervals before and after AVT administration.

-

Analyze urine and perfusate for inulin concentration to calculate GFR and measure urine flow rate and perfusate flow rate.

Radioimmunoassay (RIA) for Arginine this compound

RIA is a highly sensitive method for quantifying plasma AVT concentrations.

Objective: To measure the concentration of AVT in fish plasma samples.

Methodology:

-

Sample Collection and Extraction: Collect blood samples and separate the plasma. Extract AVT from plasma using methods like acetone precipitation or solid-phase extraction to remove interfering proteins.

-

Antibody and Radiolabeled AVT: Prepare a specific antibody against AVT and a radiolabeled AVT tracer (e.g., with ¹²⁵I).

-

Competitive Binding: In assay tubes, incubate a known amount of the specific antibody with a fixed amount of radiolabeled AVT and varying concentrations of either unlabeled AVT standards or the extracted plasma samples.

-

Separation: Separate the antibody-bound AVT from the free AVT. This is often achieved by adding a secondary antibody that precipitates the primary antibody-AVT complex.

-

Quantification: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

-

Standard Curve and Calculation: Construct a standard curve by plotting the percentage of bound radiolabeled AVT against the concentration of the unlabeled AVT standards. Use this curve to determine the concentration of AVT in the unknown plasma samples.

In Situ Hybridization for AVT Receptor mRNA

This technique is used to visualize the location of AVT receptor gene expression within tissues.

Objective: To identify the specific cells within osmoregulatory organs (gills, kidney, intestine) that express AVT receptor mRNA.

Methodology:

-

Tissue Preparation: Fix tissue samples in a solution like 4% paraformaldehyde, followed by cryoprotection in sucrose and embedding in a medium for sectioning (e.g., paraffin or OCT compound).

-

Probe Synthesis: Synthesize an antisense RNA probe that is complementary to the target AVT receptor mRNA. The probe is labeled with a detectable marker, such as digoxigenin (DIG) or a fluorescent molecule.

-

Hybridization: Apply the labeled probe to the tissue sections. The probe will bind (hybridize) to the complementary mRNA sequences within the cells.

-

Washing: Wash the sections to remove any unbound probe.

-

Detection:

-

For DIG-labeled probes, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate is then added, which produces a colored precipitate at the site of hybridization.

-

For fluorescently labeled probes (Fluorescence In Situ Hybridization - FISH), the signal can be directly visualized using a fluorescence microscope.

-

-

Imaging: Observe the tissue sections under a microscope to determine the cellular localization of the AVT receptor mRNA.

Conclusion

Arginine this compound is a critical regulator of osmotic homeostasis in fish, exerting pleiotropic effects on the gills, kidney, and intestine. Its actions are mediated by distinct receptor subtypes (V1a and V2) that trigger specific intracellular signaling cascades, ultimately leading to adaptive changes in ion and water transport. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of the vasotocinergic system in fish. A deeper understanding of these mechanisms holds promise for applications in aquaculture, environmental physiology, and the development of novel therapeutic strategies for osmoregulatory disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Arginine this compound and fish osmoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Localization of the Neuropeptide Arginine this compound and Its Receptor in the Osmoregulatory Organs of Black Porgy, Acanthopagrus schlegelii: Gills, Kidneys, and Intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a role of arginine this compound receptors in the gill during salinity acclimation by a euryhaline teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neuroanatomical Distribution of Vasotocin Neurons in Reptiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (VT) is a highly conserved neuropeptide in non-mammalian vertebrates, homologous to mammalian arginine vasopressin (AVP). It plays a crucial role in regulating a variety of social behaviors, as well as physiological processes such as osmoregulation and reproductive functions. In reptiles, the VT system exhibits a complex and widespread neuroanatomical distribution, with significant implications for understanding the neural circuits underlying social and reproductive behaviors. This technical guide provides a comprehensive overview of the distribution of VT neurons and fibers in the reptilian brain, supported by quantitative data where available, detailed experimental protocols for their localization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The neuroanatomy of the this compound (VT) system in reptiles, while sharing a conserved general organization with other vertebrates, displays notable species-specific variations.[1][2] VT-producing neurons, both magnocellular and parvocellular, are primarily located in the basal forebrain, including the hypothalamus and adjacent areas.[2][3] From these nuclei, extensive fiber networks project throughout the brain, innervating key regions involved in social decision-making, reproduction, and sensory processing.[4] Understanding the precise distribution of these neurons and their projections is fundamental for elucidating the mechanisms by which VT modulates complex behaviors in this diverse vertebrate group. This guide synthesizes the current knowledge on the neuroanatomical landscape of the reptilian VT system.

Neuroanatomical Distribution of this compound Neurons and Fibers

The distribution of VT-immunoreactive (-ir) cell bodies and fibers has been characterized in several reptilian species, primarily through immunohistochemical studies. The principal locations of VT neuronal somata are consistently found in the supraoptic nucleus (SON), paraventricular nucleus (PVN), and the bed nucleus of the stria terminalis (BNST).

Lizards

In lizards such as the Gekko gecko and Anolis carolinensis, VT-ir cell bodies are prominent in the SON and PVN. Additionally, vasotocinergic neurons are found in the BNST and, in some species, a cell group in the rhombencephalon. A notable feature in several lizard species is the presence of a conspicuous sex difference in the density of VT-ir fiber innervation in limbic areas, with males generally exhibiting a denser plexus in regions like the lateral septum and amygdala.

Turtles

Studies in turtles, such as Pseudemys scripta elegans, reveal a similar distribution of VT-ir cells in the SON, PVN, and BNST. An extensive network of extrahypothalamic VT-ir fibers extends from the olfactory bulb to the spinal cord, with moderate to dense plexuses in limbic structures like the nucleus accumbens and septal area. Sex-related differences in fiber density have also been observed in turtles, with males showing higher densities in the lateral septal nucleus and midbrain periaqueductal gray.

Snakes

In snakes like Python regius and Bothrops jararaca, VT-ir cell bodies are also consistently located in the SON and PVN. In Python regius, the BNST also contains vasotocinergic neurons. The fiber distribution is widespread, with notable innervation of limbic and brainstem areas.

Data Presentation: Distribution of this compound (VT) Immunoreactivity in Reptilian Brains

| Brain Region | Lizards (e.g., Gekko gecko, Anolis carolinensis) | Turtles (e.g., Pseudemys scripta elegans) | Snakes (e.g., Python regius, Bothrops jararaca) |

| VT Cell Bodies | |||

| Supraoptic Nucleus (SON) | Present | Present | Present |

| Paraventricular Nucleus (PVN) | Present | Present | Present |

| Bed Nucleus of the Stria Terminalis (BNST) | Present | Present | Present |

| Rhombencephalon | Present in some species | Not reported | Not reported |

| VT Fiber Projections | |||

| Olfactory Bulb | Present | Present | Present |

| Septal Area | Dense plexus, often sexually dimorphic | Moderate to dense plexus, sexually dimorphic | Present |

| Nucleus Accumbens | Present | Moderate to dense plexus | Present |

| Amygdala | Present, sexually dimorphic in some species | Moderate to dense plexus | Present |

| Hypothalamus | Extensive innervation | Extensive intrahypothalamic fibers | Extensive intrahypothalamic fibers |

| Midbrain Periaqueductal Gray | Present, sexually dimorphic | Moderate to dense plexus, sexually dimorphic | Present |

| Locus Coeruleus | Present | Present | Present |

| Nucleus of the Solitary Tract | Present | Present | Present |

| Median Eminence | Dense innervation | Dense innervation | Dense innervation |

Note: This table summarizes qualitative and semi-quantitative findings from the cited literature. Precise quantitative data on VT neuron numbers and fiber densities in reptiles are limited.

Experimental Protocols

The localization of VT neurons and their projections in the reptilian brain is primarily achieved through immunohistochemistry (IHC) and in situ hybridization (ISH).

Immunohistochemistry (IHC) Protocol for this compound

This protocol is a generalized procedure based on standard IHC workflows and specific details from studies on neuropeptides in reptiles.

-

Tissue Preparation:

-

Anesthetize the animal deeply and perfuse transcardially with cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in the same fixative for 4-24 hours at 4°C.

-

Cryoprotect the brain by immersing in a series of sucrose solutions in PBS (e.g., 10%, 20%, 30%) until it sinks.

-

Freeze the brain and section coronally on a cryostat at 30-40 µm.

-

-

Immunostaining:

-

Wash free-floating sections in PBS.

-

Quench endogenous peroxidase activity by incubating in a solution of hydrogen peroxide in PBS (e.g., 0.3-3%).

-

Block non-specific binding by incubating in a blocking solution (e.g., PBS with 5% normal serum from the species in which the secondary antibody was raised and 0.3% Triton X-100) for 1-2 hours.

-

Incubate sections in the primary antibody against this compound (e.g., rabbit anti-vasotocin) diluted in blocking solution for 24-48 hours at 4°C.

-

Wash sections in PBS.

-

Incubate in a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours.

-

Wash sections in PBS.

-

Incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.

-

Wash sections in PBS.

-

Visualize the immunoreactivity using a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB).

-

Mount sections on slides, dehydrate through a graded series of ethanol, clear in xylene, and coverslip.

-

-

Antibody Specificity Controls:

-

Omission of the primary antibody to control for non-specific binding of the secondary antibody.

-

Preadsorption of the primary antibody with an excess of synthetic this compound to confirm antibody specificity.

-

In Situ Hybridization (ISH) Protocol for this compound mRNA

This protocol provides a general framework for localizing VT mRNA in reptilian brain tissue.

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence from a linearized plasmid containing the VT cDNA.

-

Synthesize a sense probe as a negative control.

-

-

Tissue Preparation:

-

Prepare frozen sections of the brain as described for IHC, ensuring RNase-free conditions throughout the procedure.

-

-

Hybridization:

-

Treat sections with proteinase K to improve probe penetration.

-

Prehybridize sections in a hybridization buffer.

-

Hybridize sections with the DIG-labeled probe in hybridization buffer overnight at an appropriate temperature (e.g., 55-65°C).

-

-

Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes to remove unbound probe.

-

Block non-specific binding.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

-

Mount, dehydrate, clear, and coverslip the sections.

-

Visualization of Signaling Pathways and Workflows

This compound V1a Receptor Signaling Pathway

This compound in reptiles primarily acts through the V1a-type receptor, a G-protein coupled receptor (GPCR) that activates the Gq/11 signaling cascade.

References

- 1. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]

- 2. researchgate.net [researchgate.net]

- 3. Arginine this compound, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative analysis of this compound-like immunoreactivity in the brain of the turtle Pseudemys scripta elegans and the snake Python regius - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Processing of the Vasotocin Preprohormone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis and processing of the arginine vasotocin (AVT) preprohormone, a key neuropeptide in non-mammalian vertebrates with significant homology to the mammalian vasopressin and oxytocin systems. This document details the molecular journey from gene transcription to the final bioactive peptide, presents quantitative data on its expression, outlines key experimental protocols for its study, and illustrates the signaling pathways it activates.

Biosynthesis of the this compound Preprohormone

The biosynthesis of arginine this compound begins with the transcription and translation of the this compound gene, which is homologous to the mammalian gene encoding arginine vasopressin[1]. The initial translation product is a preprohormone, a precursor molecule that undergoes several post-translational modifications to yield the mature and biologically active this compound peptide[1][2].

The this compound preprohormone is a polyprotein, meaning it contains multiple functional peptide sequences within a single polypeptide chain[3]. Its general structure consists of:

-

A Signal Peptide: An N-terminal sequence of approximately 19 amino acids that directs the preprohormone to the endoplasmic reticulum for processing[1].

-

Arginine this compound (AVT): The nine-amino-acid neuropeptide (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2).

-

A Gly-Lys-Arg Linker: A tripeptide sequence that serves as a cleavage site for processing enzymes.

-

Neurophysin VT: A carrier protein that binds to this compound and is involved in its transport and storage.

-

Copeptin (in some species): A C-terminal glycoprotein, analogous to the copeptin found in the vasopressin precursor.

Structure of the this compound Preprohormone.

Processing of the this compound Preprohormone

The maturation of the this compound preprohormone into its bioactive components is a multi-step process that occurs within the secretory pathway, primarily in the endoplasmic reticulum, Golgi apparatus, and secretory granules. This intricate process involves a series of enzymatic cleavages and modifications.

The key steps in the processing of the this compound preprohormone are:

-

Signal Peptide Cleavage: As the preprohormone enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved by a signal peptidase, resulting in the prohormone.

-

Disulfide Bond Formation: Within the endoplasmic reticulum, an intramolecular disulfide bridge is formed between the two cysteine residues at positions 1 and 6 of the this compound peptide. This cyclization is crucial for the peptide's biological activity.

-

Proteolytic Cleavage by Prohormone Convertases: In the trans-Golgi network and immature secretory granules, the prohormone is cleaved by prohormone convertases (PCs), specifically PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues, such as the Lys-Arg sequence separating this compound from neurophysin.

-

Trimming by Carboxypeptidase E: Following cleavage by PCs, the remaining basic residues (Lys-Arg) at the C-terminus of the this compound-Gly intermediate are removed by carboxypeptidase E.

-

C-terminal Amidation: The final and critical step for the biological activity of this compound is the amidation of the C-terminal glycine residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM).

Processing workflow of the this compound preprohormone.

Quantitative Data on this compound Expression and Levels

The expression of the this compound gene and the resulting peptide levels are dynamically regulated by various factors, including social status, reproductive state, and environmental conditions. The following tables summarize quantitative data from studies on different species.

Table 1: this compound (AVT) Preprohormone mRNA Expression

| Species | Brain Region | Condition | Fold Change/Relative Expression | Reference |

| Astatotilapia burtoni (cichlid fish) | Whole Brain | Territorial Male vs. Non-territorial Male | ~2-fold higher in territorial males | |

| Astatotilapia burtoni (cichlid fish) | Anterior Preoptic Area | Territorial Male vs. Non-territorial Male | Higher in non-territorial males | |

| Astatotilapia burtoni (cichlid fish) | Gigantocellular Preoptic Nucleus | Territorial Male vs. Non-territorial Male | Significantly higher in territorial males | |

| Astatotilapia burtoni (cichlid fish) | Parvocellular Preoptic Nucleus | Territorial Male vs. Non-territorial Male | Significantly higher in non-territorial males | |

| Sparus aurata (gilthead seabream) | Brain | July (initiation of sex reversal) vs. previous months | Elevated | |

| Sparus aurata (gilthead seabream) | Brain | December | Peak expression |

Table 2: this compound (AVT) Peptide Concentrations

| Species | Tissue/Fluid | Method | Concentration | Condition | Reference |

| Teleost fish (various) | Plasma | RIA | 1-20 pg/ml | Normal | |

| Heteropneustes fossilis (catfish) | Brain | HPLC | ~150-250 pg/mg protein | Preparative phase (female) | |

| Heteropneustes fossilis (catfish) | Plasma | HPLC | ~5-15 pg/ml | Spawning phase (female) | |

| Heteropneustes fossilis (catfish) | Ovary | HPLC | ~150-200 pg/mg protein | Spawning phase | |

| Oreochromis mossambicus (cichlid fish) | Pituitary | HPLC-FL | Higher than brain areas | Dominant vs. Subordinate | |

| Oreochromis mossambicus (cichlid fish) | Olfactory Bulbs | HPLC-FL | Highest among brain areas | Dominant vs. Subordinate | |

| Human | Pineal Gland | RIA | Mean of 44.6 pg/gland (apparent AVT) | N/A |

Experimental Protocols for Studying this compound Biosynthesis and Processing

A variety of molecular and biochemical techniques are employed to investigate the biosynthesis and processing of the this compound preprohormone. Below are summaries of key experimental protocols.

Quantitative Real-Time PCR (qPCR) for this compound mRNA

This technique is used to quantify the expression levels of this compound preprohormone mRNA.

-

RNA Extraction: Total RNA is isolated from tissues of interest (e.g., specific brain nuclei) using methods such as TRIzol reagent or commercially available kits.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

-

Primer Design: Primers specific to the this compound preprohormone mRNA sequence are designed. It is crucial to design primers that span an exon-exon junction to avoid amplification of genomic DNA.

-

qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a fluorescently labeled probe, the designed primers, and the cDNA template.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of the this compound mRNA, often normalized to a stable reference gene.

Workflow for qPCR analysis of this compound mRNA.

In Situ Hybridization for this compound mRNA

This technique allows for the visualization of this compound preprohormone mRNA expression within the anatomical context of the tissue.

-